

# High-Content Screening with (S)-Veludacigib: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

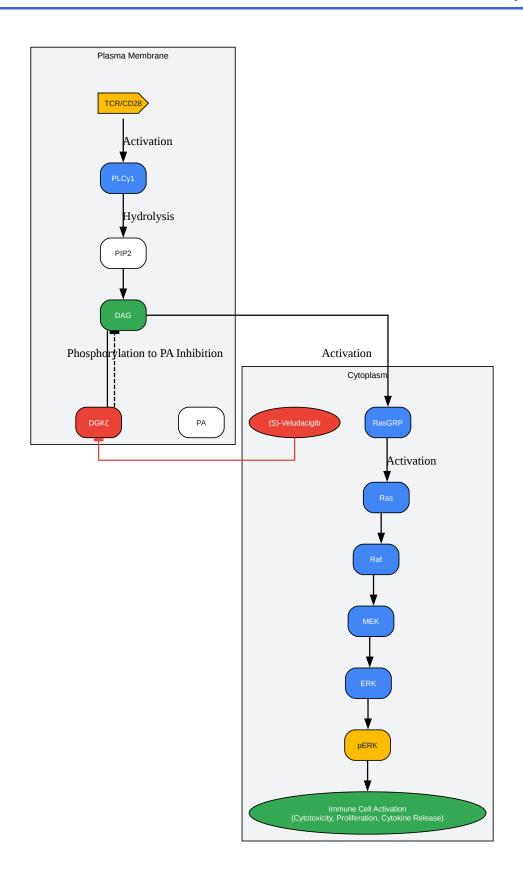
(S)-Veludacigib (also known as BAY 2965501) is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ), an enzyme that acts as a critical negative regulator of immune cell function. By inhibiting DGKζ, (S)-Veludacigib enhances the anti-tumor activity of T cells and Natural Killer (NK) cells, making it a promising candidate for cancer immunotherapy. High-content screening (HCS) provides a powerful platform to investigate the pleiotropic effects of (S)-Veludacigib on immune cell activation, cytotoxicity, and proliferation in a multiplexed and physiologically relevant manner.

These application notes provide detailed protocols for utilizing high-content screening to characterize the immunomodulatory activity of **(S)-Veludacigib**.

## **Mechanism of Action**

**(S)-Veludacigib** targets DGKζ, a key enzyme in the diacylglycerol (DAG) signaling pathway. In immune cells, T-cell receptor (TCR) or activating receptor engagement triggers the production of DAG, a critical second messenger. DGKζ phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKζ, **(S)-Veludacigib** sustains DAG signaling, leading to enhanced activation of downstream pathways, including the Ras-ERK pathway, which promotes immune cell activation, cytokine production, and cytotoxic effector functions.





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Caption: **(S)-Veludacigib** inhibits DGKζ, increasing DAG levels and promoting T-cell activation.



## **Quantitative Data Summary**

The following tables summarize the known quantitative data for **(S)-Veludacigib** (BAY 2965501).

Target	Species	Assay Type	IC50 (nM)	Reference
DGΚζ	Human	Biochemical Assay	27	[1]
DGΚζ	Mouse	Biochemical Assay	35	[1]

Cell Line	Cancer Type	Assay Type	Endpoint	IC50/EC50 (nM)	Reference
F9	Testicular Teratoma	In vivo tumor growth	Tumor Growth Inhibition	Dose- dependent	[2]
Colo800	Melanoma	T-cell mediated cytotoxicity	Tumor Cell Killing	Dose- dependent enhancement	[1]
Various	Solid Tumors	Phase I Clinical Trial (NCT056141 02)	Safety, Tolerability, PK/PD	Ongoing	[3]

## High-Content Screening Protocols Protocol 1: T-Cell Activation and Proliferation Assay

This protocol describes a high-content screening assay to quantify the effect of **(S)-Veludacigib** on T-cell activation and proliferation.





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Caption: Workflow for HCS-based T-cell activation and proliferation assay.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
- RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and IL-2
- CellTrace<sup>™</sup> CFSE Cell Proliferation Kit (or similar proliferation dye)
- Anti-human CD3 and anti-human CD28 antibodies (functional grade)
- (S)-Veludacigib
- Antibodies for HCS: Anti-CD25-AF647, Anti-CD69-AF488 (or other suitable fluorophores)
- Hoechst 33342
- 384-well black, clear-bottom imaging plates

#### Methodology:

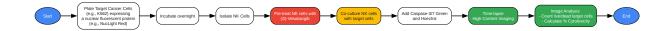
- Isolate T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit.
- Label with Proliferation Dye: Resuspend enriched T-cells at 1x10<sup>6</sup> cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.
   Quench the staining by adding 5 volumes of complete RPMI medium. Wash the cells twice.



- Plate Cells: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate 2x10<sup>4</sup> cells per well in a 384-well imaging plate.
- Compound Addition: Prepare a serial dilution of (S)-Veludacigib in complete RPMI medium.
   Add the compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
- T-Cell Stimulation: Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Staining for Imaging: Add a cocktail of fluorescently conjugated antibodies against CD25 and CD69, along with Hoechst 33342 for nuclear staining, directly to the wells. Incubate for 30-60 minutes at 37°C.
- Image Acquisition: Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (nuclei), CFSE (proliferation), and the activation markers.
- Image Analysis: Use HCS analysis software to:
  - Identify and count nuclei (Hoechst channel) to determine cell number.
  - Measure the mean fluorescence intensity of CFSE in each cell to determine the proliferation index.
  - Measure the mean fluorescence intensity of the activation markers (CD25, CD69) on a per-cell basis.

## **Protocol 2: NK Cell-Mediated Cytotoxicity Assay**

This protocol outlines a high-content screening assay to measure the enhancement of NK cell-mediated cytotoxicity against tumor cells by **(S)-Veludacigib**.





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Caption: Workflow for HCS-based NK cell-mediated cytotoxicity assay.

#### Materials:

- Target cancer cell line (e.g., K562, a classic NK cell target) stably expressing a nuclearlocalized fluorescent protein (e.g., NucLight Red™ Lentivirus)
- Human NK cells (either primary NK cells isolated from PBMCs or an NK cell line like NK-92)
- RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
- (S)-Veludacigib
- CellEvent™ Caspase-3/7 Green Detection Reagent (or similar apoptosis/necrosis dye)
- Hoechst 33342
- 384-well black, clear-bottom imaging plates

#### Methodology:

- Plate Target Cells: Seed the fluorescently labeled target cancer cells in a 384-well imaging plate at a density that will result in a sub-confluent monolayer after overnight incubation (e.g., 2,000-5,000 cells/well).
- Prepare NK Cells: Isolate primary NK cells from PBMCs or culture the NK-92 cell line according to standard protocols.
- Compound Treatment: In a separate plate, treat the NK cells with a serial dilution of (S)-Veludacigib for 2-4 hours prior to co-culture.
- Co-culture: Add the pre-treated NK cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
- Add Cytotoxicity Reagent: Immediately after adding the NK cells, add the Caspase-3/7
   Green reagent and Hoechst 33342 to the co-culture.



- Image Acquisition: Place the plate in a high-content imaging system equipped with an
  environmental chamber (37°C, 5% CO2). Acquire images every 1-2 hours for up to 24 hours.
  Use channels for the nuclear label of the target cells, the cytotoxicity dye, and Hoechst.
- Image Analysis: Use HCS analysis software to:
  - Identify and count the total number of target cells using their nuclear fluorescent label.
  - Identify and count the number of dead/apoptotic target cells that are positive for the Caspase-3/7 Green signal.
  - Calculate the percentage of cytotoxicity at each time point and for each concentration of (S)-Veludacigib.

## Conclusion

High-content screening offers a robust and scalable methodology to dissect the multifaceted immunomodulatory effects of **(S)-Veludacigib**. The protocols outlined here provide a framework for quantifying the impact of this DGKζ inhibitor on key immune cell functions, thereby facilitating a deeper understanding of its mechanism of action and supporting its further development as a novel cancer immunotherapy.

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## References

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